molecular formula C₅H₉NO₄ B1663856 O-acetyl-L-serine CAS No. 5147-00-2

O-acetyl-L-serine

Cat. No. B1663856
CAS RN: 5147-00-2
M. Wt: 147.13 g/mol
InChI Key: VZXPDPZARILFQX-BYPYZUCNSA-N
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Description

O-acetyl-L-serine (OAS) is an α-amino acid with the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants . OAS is used as a substrate for the identification, differentiation, and characterization of this compound (thiol)lyase (OASTL) involved in cysteine biosynthesis .


Synthesis Analysis

OAS is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase (OASTL, cysteine synthase) can catalyze the reaction of OAS with sulfide to produce cysteine . In the presence of O-acetylserine (thiol) lyase (OASTL, cysteine synthase), the reaction of OAS with sulfide produces cysteine, while with 3-hydroxy-4-pyridone (3H4P) produces mimosine .


Molecular Structure Analysis

The molecular structure of OAS is represented by the chemical formula HO2CCH(NH2)CH2OC(O)CH3 . The molecular weight of OAS is 147.13 .


Chemical Reactions Analysis

OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors . It is also involved in the biosynthesis of AdoMet, which serves as a methyl donor in the methylation reactions of various biomolecules .


Physical And Chemical Properties Analysis

OAS is a white to off-white powder . It has a molar mass of 147.13 . The storage temperature for OAS is -20°C .

Scientific Research Applications

O-acetyl-L-serine has been studied for its potential applications in both in vivo and in vitro research. In vivo research studies have focused on the potential of this compound to modulate the activity of enzymes involved in metabolic pathways. In vitro research has focused on the use of this compound as a substrate for the synthesis of other compounds and as a tool for studying enzyme kinetics.

Mechanism of Action

Target of Action

O-acetyl-L-serine (OAS) is a key metabolite related to sulfur (S)-containing amino acids in plant metabolic networks . It primarily targets the enzyme This compound (thiol)lyase (OASTL) , which is involved in cysteine biosynthesis .

Mode of Action

OAS is biosynthesized by the acetylation of the amino acid serine by the enzyme serine transacetylase . The enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts OAS into cysteine, releasing acetate .

Biochemical Pathways

OAS plays a crucial role in the biosynthesis of the common amino acid cysteine in bacteria and plants . In plants, cysteine, an S-containing amino acid, is synthesized from sulfide and OAS derived from serine . Methionine, another S-containing amino acid, is also closely related to serine metabolism because of its thiomethyl moiety . Its S atom is derived from cysteine and its methyl group from folates, which are involved in one-carbon metabolism with serine .

Pharmacokinetics

It is known that the metabolism of an organism is closely related to both its internal and external environments .

Result of Action

The result of OAS’s action is the production of cysteine, an essential amino acid. Cysteine plays a vital role in protein synthesis, detoxification, and diverse metabolic functions .

Action Environment

The action of OAS is influenced by both internal and external environments of an organism . For instance, in plants, OAS is known to function as a signal molecule to regulate the expression of OAS gene clusters in response to environmental factors .

Biological Activity

O-acetyl-L-serine has been studied for its potential biological activity. Studies have shown that this compound can modulate the activity of enzymes involved in metabolic pathways, such as those involved in the synthesis of fatty acids, nucleotides, and amino acids. This compound has also been shown to have antioxidant activity, which may be beneficial in certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the activity of enzymes involved in metabolic pathways, which may have implications for the regulation of energy metabolism and the synthesis of macromolecules. This compound has also been shown to have antioxidant activity, which may be beneficial in certain diseases.

Advantages and Limitations for Lab Experiments

O-acetyl-L-serine has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize, making it a useful tool for in vitro research. Additionally, this compound has been shown to modulate the activity of enzymes involved in metabolic pathways, which can be useful for studying enzyme kinetics. However, this compound may be unstable in certain conditions, which can limit its application in some experiments.

Future Directions

There are several potential future directions for research on O-acetyl-L-serine. One potential direction is to further investigate its potential as an allosteric modulator of enzymes involved in metabolic pathways. Additionally, further research could be conducted to investigate the potential of this compound to modulate the activity of other enzymes and to study its potential biological activity. Other potential directions include studying the potential of this compound as an antioxidant and investigating its potential pharmacodynamic properties. Finally, further research could be conducted to develop more efficient synthesis methods for this compound and to investigate its potential applications in drug delivery.

Safety and Hazards

OAS is considered to be toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended that handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S)-3-acetyloxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXPDPZARILFQX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904718
Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

5147-00-2, 25248-96-8
Record name O-Acetyl-L-serine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-O-acetylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-acetyl-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name O-Acetyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ACETYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Acetylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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